molecular formula C7H5F5N2O2 B2438828 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006462-23-2

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2438828
CAS No.: 1006462-23-2
M. Wt: 244.121
InChI Key: GKWRSEBOHQHGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both difluoroethyl and trifluoromethyl groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with trifluoromethyl-substituted pyrazole derivatives. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • Ethyl (2,2,2-trifluoroethyl)carbonate
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Comparison: Compared to these similar compounds, 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of difluoroethyl and trifluoromethyl groups. This

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c8-5(9)2-14-3(6(15)16)1-4(13-14)7(10,11)12/h1,5H,2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWRSEBOHQHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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